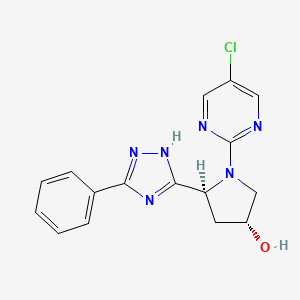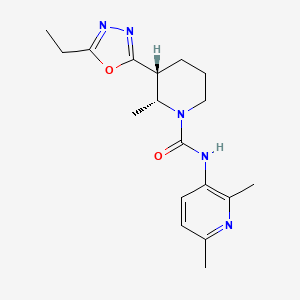![molecular formula C11H21NO B7354664 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR5 in the regulation of synaptic plasticity, learning and memory, anxiety and depression, addiction, and pain perception. This compound has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in various neurological and psychiatric disorders.
Wirkmechanismus
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound can modulate various signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal excitability. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of intracellular calcium signaling and protein kinase A and C pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the specific brain regions targeted. Some of the reported effects of this compound include the modulation of synaptic plasticity, the regulation of glutamate and dopamine release, the reduction of anxiety and depression-like behaviors, and the attenuation of drug-seeking behavior. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol is a highly selective and potent antagonist for mGluR5, which makes it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes. However, this compound has some limitations for lab experiments, such as its poor solubility in water and its potential off-target effects on other mGluR subtypes. Therefore, it is important to use appropriate controls and to validate the specificity of this compound in each experimental setting.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol and mGluR5 signaling. Some of the possible areas of investigation include the development of more selective and potent mGluR5 antagonists, the identification of downstream signaling pathways that are modulated by mGluR5, and the investigation of the role of mGluR5 in other brain regions and cell types. Additionally, the therapeutic potential of mGluR5 antagonists in various neurological and psychiatric disorders warrants further investigation.
Synthesemethoden
The synthesis of 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol involves several steps, starting with the preparation of 6-methyl-2-piperidone. This intermediate is then alkylated with isopropenyl magnesium bromide to give 6-methyl-1-prop-2-enylpiperidin-2-one. The final step involves reduction of the ketone group with sodium borohydride to give this compound in high yield and purity.
Eigenschaften
IUPAC Name |
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-8-12-10(2)5-4-6-11(12)7-9-13/h3,10-11,13H,1,4-9H2,2H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYTLFGQYSEGC-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)
![6-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-methylpyridine-3-carbonitrile](/img/structure/B7354586.png)

![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)
![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)


![4-(2-methyltriazol-4-yl)-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7354656.png)

![N-[4-[[(2R,6R)-2-(2-hydroxyethyl)-6-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7354663.png)
![methyl 3-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methyl]benzoate](/img/structure/B7354668.png)
![(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol](/img/structure/B7354671.png)
![(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)
![(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)